Chiral α-Carbon Enables Stereochemical Diversification Unavailable in Non-Methylated α-Bromo Ketones
The target compound bears a methyl and a bromine substituent on the α-carbon (SMILES: CC(Br)C(=O)C1CCCCC1), generating a stereogenic center that exists as a racemate but can be resolved or used in asymmetric transformations. In contrast, the closest commercial analog 2-bromo-1-cyclohexylethanone (CAS 56077-28-2) has an unsubstituted α-methylene group (Br–CH₂–C(=O)–Cy) and is achiral [1][2]. No other commercially available monocyclic α-bromo cyclohexyl ketone offers this stereochemical handle at the same molecular weight range.
| Evidence Dimension | Presence of chiral center at α-carbon |
|---|---|
| Target Compound Data | 1 stereogenic center (racemic); SMILES CC(Br)C(=O)C1CCCCC1 |
| Comparator Or Baseline | 2-Bromo-1-cyclohexylethanone: zero stereogenic centers; SMILES BrCC(=O)C1CCCCC1 |
| Quantified Difference | 1 vs. 0 chiral centers; enables enantiomer resolution via chiral HPLC or enzymatic kinetic resolution |
| Conditions | Structural analysis; confirmed by InChI and SMILES comparison from PubChem [1][2] |
Why This Matters
A chiral α-bromo ketone can serve as a precursor to enantiopure α-substituted ketones, alcohols, amines, or heterocycles, directly impacting the stereochemical outcome of downstream drug candidates and natural product syntheses.
- [1] PubChem Compound Summary for CID 13664015, 2-Bromo-1-cyclohexylpropan-1-one. National Center for Biotechnology Information, U.S. National Library of Medicine, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/101714-60-7 View Source
- [2] PubChem Compound Summary for CID 102320, 2-Bromo-1-cyclohexylethanone. National Center for Biotechnology Information, U.S. National Library of Medicine, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/56077-28-2 View Source
